molecular formula C18H16BrN3 B2642182 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 477512-56-4

9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2642182
CAS No.: 477512-56-4
M. Wt: 354.251
InChI Key: CUMGSMUESNNMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The reaction yields the desired indoloquinoxaline derivative, which can be further brominated to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the bromine atom and the isobutyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to other similar compounds.

Properties

IUPAC Name

9-bromo-6-(2-methylpropyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3/c1-11(2)10-22-16-8-7-12(19)9-13(16)17-18(22)21-15-6-4-3-5-14(15)20-17/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMGSMUESNNMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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